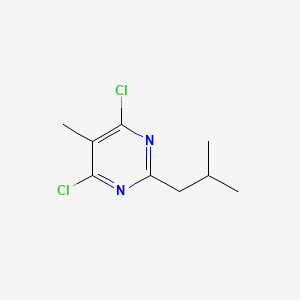

4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine

Description

Properties

IUPAC Name |

4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Cl2N2/c1-5(2)4-7-12-8(10)6(3)9(11)13-7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHVLUOXUHLPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)CC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340068-90-7 | |

| Record name | 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization Reaction

A key step is the cyclization of acetamidine hydrochloride with diethyl malonate in the presence of sodium methoxide in methanol. This reaction yields 4,6-dihydroxy-2-methylpyrimidine or its derivatives.

- Conditions: Ice bath initially, then warming to 18–25 °C for 3–5 hours.

- Work-up: Removal of methanol under reduced pressure, pH adjustment to 1–2, crystallization at 0 °C for 3–5 hours.

- Yield: Approximately 91.2% for the dihydroxy intermediate.

This step provides a white solid intermediate with hydroxyl groups at positions 4 and 6, and a methyl group at position 2.

Chlorination to Form 4,6-Dichloro Substitution

Chlorination Using Triphosgene

A patented industrially scalable method replaces traditional chlorinating agents like phosphorus oxychloride (POCl3) or phosgene with triphosgene dissolved in dichloroethane.

- Procedure: The dihydroxy intermediate is refluxed with triphosgene and N,N-diethylaniline in ethylene dichloride for 6–8 hours.

- Work-up: Washing, drying, filtration, concentration, recrystallization, and decolorizing.

- Advantages: Safer, less toxic, environmentally friendlier than POCl3 or phosgene.

- Outcome: Solid 4,6-dichloro-2-methylpyrimidine with high purity suitable for industrial production.

Chlorination Using Phosphorus Oxychloride

In some research reports, chlorination of nitrated pyrimidine derivatives is performed using phosphorus oxychloride (POCl3), which converts hydroxy groups at positions 4 and 6 to chloro groups.

- Yields: Around 82.6% for chlorination step.

- Reaction: Typically carried out under reflux conditions.

- Note: This method is efficient but less environmentally friendly compared to triphosgene-based chlorination.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | Acetamidine hydrochloride + diethyl malonate + sodium methoxide in MeOH, 0–25 °C | 91.2 | Forms 4,6-dihydroxy-2-methylpyrimidine |

| Chlorination (Triphosgene) | Triphosgene in dichloroethane, N,N-diethylaniline, reflux 6–8 h | High (not specified) | Safer, industrially scalable, environmentally friendly |

| Chlorination (Phosphorus oxychloride) | POCl3, reflux | 82.6 | Traditional method, toxic reagents |

| Optional Nitration | Mixed acids (HNO3, trichloroacetic acid, acetic acid) | 88.3 | For nitro derivatives, may precede chlorination |

Industrial and Environmental Considerations

- The triphosgene method is preferred industrially due to lower toxicity and easier handling compared to POCl3 or phosgene.

- The synthesis avoids harsh conditions and uses relatively mild temperatures, improving safety and scalability.

- Purification steps include crystallization, filtration, and decolorization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Agents

The compound has been identified as a critical building block in the synthesis of antiviral and anticancer agents. Its structural features allow it to interact with biological targets effectively. Research indicates that pyrimidine derivatives, including 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine, exhibit significant activity against various pathogens and cancer cell lines.

Case Studies

- Antiviral Activity : A study demonstrated that modifications to the pyrimidine structure could enhance its efficacy against viral infections. The presence of halogen substituents like chlorine increases the compound's lipophilicity, improving its bioavailability and cellular uptake, which is crucial for antiviral action .

- Anticancer Properties : Another investigation revealed that derivatives of this compound showed potent cytotoxic effects on cancer cell lines. The mechanism involved the inhibition of specific enzymes crucial for cancer cell proliferation, suggesting a promising avenue for drug development .

Agricultural Applications

Crop Protection Agents

This compound serves as an intermediate in the synthesis of various agrochemicals. Its derivatives are utilized in developing herbicides and fungicides that target specific plant pathogens while minimizing environmental impact.

Data Table: Agrochemical Applications

| Compound Name | Application Type | Target Organism | Efficacy Level |

|---|---|---|---|

| 4,6-Dichloro-5-methylpyrimidine | Herbicide | Broadleaf weeds | High |

| 4,6-Dichloro-5-fluoropyrimidine | Fungicide | Fungal pathogens in crops | Moderate |

| 4-Chloro-5-methylpyrimidine | Insecticide | Aphids | High |

Material Science

Novel Materials Development

The unique electronic properties of this compound make it suitable for applications in material science. Researchers are exploring its potential in developing organic semiconductors and photovoltaic materials due to its ability to form stable thin films.

Case Studies

- Organic Photovoltaics : Studies have shown that incorporating this compound into polymer matrices can enhance the efficiency of solar cells by improving charge transport properties.

- Electronic Devices : The compound's stability and electronic characteristics are being investigated for use in organic light-emitting diodes (OLEDs), where it may contribute to improved performance and longevity.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and other substituents on the pyrimidine ring can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural features and the target molecules involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrimidine Derivatives

The following table summarizes key pyrimidine analogs and their distinguishing features:

Structural and Functional Differences

Substituent Effects on Reactivity :

- The 2-methylpropyl group in the target compound introduces steric hindrance, which stabilizes metal complexes by preventing ligand dissociation . In contrast, the 2-pyridyl group in 4,6-dichloro-2-(pyridin-4-yl)pyrimidine enables stronger π-backbonding with Ru(II), enhancing photochemical stability .

- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine atoms at positions 4 and 6 increase electrophilicity, facilitating nucleophilic substitution reactions. Methoxy groups (e.g., in 4,6-dichloro-5-methoxypyrimidine) reduce reactivity but improve crystallinity due to intermolecular Cl···N interactions .

- Synthetic Accessibility: The target compound’s synthesis likely involves alkylation and chlorination steps similar to 4,6-dichloro-2-(propylsulfanyl)pyrimidine, but with isobutyl bromide as the alkylating agent . Yield and Purity: Methods for analogs like 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine achieve ≥64.9% yield and ≥99% purity via optimized chlorination (using POCl₃) and reduction (NaBH₄) , whereas methoxy-substituted derivatives require milder conditions to preserve functional groups .

Physicochemical Properties

- Solubility : The target compound’s hydrophobicity (logP ~2.8) is higher than 4,6-dichloro-5-methoxypyrimidine (logP ~1.9) due to the branched alkyl chain .

- Thermal Stability : Melting points for halogenated pyrimidines range from 313–315 K (4,6-dichloro-5-methoxypyrimidine) to >373 K (target compound), influenced by crystal packing and intermolecular forces.

Biological Activity

4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine is a pyrimidine derivative known for its diverse biological activities. This compound is structurally similar to other biologically active pyrimidines, making it a valuable candidate for research in pharmacology and biochemistry. Its applications span enzyme inhibition, receptor modulation, and potential therapeutic uses in various diseases.

The biological activity of this compound primarily arises from its interaction with specific molecular targets such as enzymes and receptors. The presence of chlorine atoms and the methyl groups on the pyrimidine ring influence its binding affinity and specificity. This compound may function as an inhibitor or modulator in various biological pathways, depending on its structural characteristics and the target molecules involved.

Biological Activities

Research has demonstrated that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Pyrimidine derivatives have shown significant antibacterial and antifungal activities. Compounds with similar structures have been reported to inhibit the growth of pathogens like Escherichia coli and Candida albicans .

- Antitumor Activity : Some studies indicate that pyrimidine derivatives can inhibit tumor cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .

- Neuroprotective Effects : The compound's structural similarities allow it to be studied as a potential neuroprotective agent. Research into related pyrimidines has suggested their involvement in neuroinflammation modulation, which could have implications for neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. The findings indicated that these compounds exhibited potent activity against both gram-positive and gram-negative bacteria, with minimal inhibitory concentrations (MICs) below 50 µg/mL for several strains .

- Cytotoxicity in Cancer Cells : In vitro studies assessed the cytotoxic effects of this compound on HCT-116 cancer cells. The results showed a significant reduction in cell viability with an IC50 value of approximately 45 nM, indicating strong anti-proliferative properties. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

| Activity Type | Target Organism/Cell Line | IC50 Value (nM) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | E. coli | <50 | Inhibition of cell wall synthesis |

| Antifungal | C. albicans | <50 | Disruption of membrane integrity |

| Antitumor (MCF-7) | Breast cancer cells | 45 | Induction of apoptosis |

| Antitumor (HCT-116) | Colon cancer cells | 45 | Cell cycle arrest at G1 phase |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.